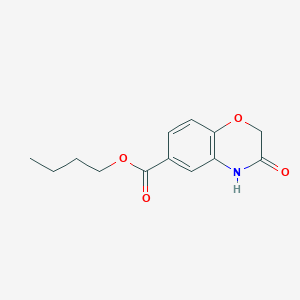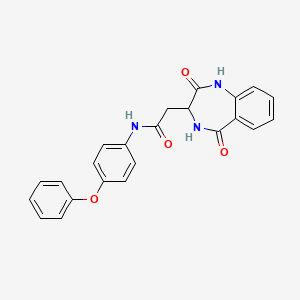![molecular formula C17H14N6O4 B14934782 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14934782.png)
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines and triazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazepine core, followed by the introduction of the triazole moiety and the furan ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound shares structural similarities with the benzodiazepine and triazole moieties but has different substituents and functional groups.
1H-1,4-Benzodiazepine-3-acetic acid, 2,3,4,5-tetrahydro-2,5-dioxo-: Another benzodiazepine derivative with a different acetic acid moiety.
Uniqueness
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of benzodiazepine, triazole, and furan rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H14N6O4 |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14N6O4/c24-13(20-17-21-14(22-23-17)12-6-3-7-27-12)8-11-16(26)18-10-5-2-1-4-9(10)15(25)19-11/h1-7,11H,8H2,(H,18,26)(H,19,25)(H2,20,21,22,23,24) |
InChI-Schlüssel |
OQSXGAPHLNHTRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NC3=NNC(=N3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Chlorophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B14934702.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14934707.png)

![6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934725.png)
![N-[2-(furan-2-yl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B14934732.png)

![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B14934739.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14934741.png)
![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-phenylalaninate](/img/structure/B14934750.png)
![1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14934751.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14934753.png)
![4-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide](/img/structure/B14934755.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14934770.png)
![Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934778.png)
